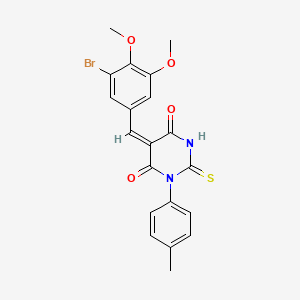![molecular formula C23H19N3OS B3898494 N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3898494.png)
N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide
Übersicht
Beschreibung
N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide, also known as MBZM, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The exact mechanism of action of N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide is not fully understood. However, it is believed to exert its anticancer effects through the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Additionally, this compound has been shown to induce the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce cell death in cancer cells without affecting normal cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which suggests that it may have potential applications in preventing cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide is its high selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to exhibit low toxicity, which makes it a safer alternative to other anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide. One of the areas of focus is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its anticancer effects. Furthermore, the potential applications of this compound in combination with other anticancer drugs should be explored to determine whether it can enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-methylsulfanylphenyl)ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-28-18-13-11-16(12-14-18)15-21(26-23(27)17-7-3-2-4-8-17)22-24-19-9-5-6-10-20(19)25-22/h2-15H,1H3,(H,24,25)(H,26,27)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBLIPBBLBCKOB-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-{[(4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B3898438.png)
![N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide](/img/structure/B3898441.png)
![2-isopropyl-5-methylcyclohexyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3898449.png)
![N-{2-(4-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3898460.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3898467.png)
![methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3898474.png)
![N-(4,6-dimethylpyridin-2-yl)-3-({methyl[(3-methyloxetan-3-yl)methyl]amino}methyl)benzamide](/img/structure/B3898484.png)

![4-[(5-bromo-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3898492.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one thiosemicarbazone 1-oxide](/img/structure/B3898506.png)
![N-(4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B3898514.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3898521.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B3898527.png)